
アパルタミド
概要
説明
アパルタミドは、主に前立腺がんの治療に使用される非ステロイド性抗アンドロゲン薬です。 特に、非転移性去勢抵抗性前立腺がんの治療における去勢と組み合わせて使用するために適応されています 。 アパルタミドはアンドロゲン受容体のアンタゴニストとして作用し、前立腺および身体の他の部位におけるテストステロンやジヒドロテストステロンなどのアンドロゲンの効果を阻害します .
科学的研究の応用
Metastatic Castration-Sensitive Prostate Cancer (mCSPC)
Clinical Trials:
- TITAN Study: This pivotal Phase III trial demonstrated that apalutamide combined with androgen deprivation therapy significantly improved overall survival (OS) and radiographic progression-free survival (rPFS) compared to placebo plus androgen deprivation therapy. The hazard ratios for death were 0.67 (95% CI, 0.51 to 0.89; P = .005) and for rPFS were 0.48 (95% CI, 0.39 to 0.60; P < .001) .
- SPARTAN Study: In this study, apalutamide showed a 25% reduction in the risk of death compared to placebo in patients with nmCRPC . The results indicated improved metastasis-free survival and a favorable safety profile.
Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC)
Efficacy:
- Apalutamide has been shown to significantly delay the progression of nmCRPC. In the SPARTAN trial, it achieved a notable increase in metastasis-free survival compared to placebo . The drug was the first approved by the U.S. Food and Drug Administration for this indication.
Safety Profile
Apalutamide is generally well-tolerated among patients, with adverse events similar to those observed in other androgen receptor inhibitors. The most common side effects include fatigue, rash, and hypertension. Notably, health-related quality of life remains stable during treatment .
Real-World Evidence
Recent studies have provided insights into the effectiveness of apalutamide in real-world settings:
- A study comparing PSA90 response rates between apalutamide and abiraterone acetate found that 62.2% of patients on apalutamide achieved a significant reduction in prostate-specific antigen levels within six months compared to 41.6% for abiraterone .
- Another analysis indicated that patients treated with apalutamide had a median time to achieve PSA90 response of 3.6 months versus 10.3 months for those on abiraterone .
Case Study 1: Efficacy in Older Patients
A comprehensive assessment from both TITAN and SPARTAN studies highlighted that apalutamide is effective across various age groups, maintaining health-related quality of life while improving clinical outcomes .
Case Study 2: Comparison with Enzalutamide
In a retrospective analysis, apalutamide demonstrated superior OS benefits compared to enzalutamide in patients with mCSPC at 24 months . This finding emphasizes its potential as a preferred treatment option in certain patient populations.
Summary Table of Clinical Trials
Trial Name | Population | Treatment Comparison | Key Findings |
---|---|---|---|
TITAN | mCSPC | Apalutamide + ADT vs Placebo + ADT | Improved OS (HR: 0.67), rPFS (HR: 0.48) |
SPARTAN | nmCRPC | Apalutamide + ADT vs Placebo + ADT | 25% reduction in risk of death |
作用機序
アパルタミドは、アンドロゲン受容体のリガンド結合ドメインに結合し、その核移行、DNA結合、およびアンドロゲン受容体遺伝子標的の転写を阻害することによってその効果を発揮します 。 このアンドロゲン受容体シグナル伝達の阻害は、前立腺がん細胞の増殖を抑制します。 アパルタミドはまた、アンドロゲン受容体の分解を誘導し、その活性をさらに低下させます .
生化学分析
Biochemical Properties
Apalutamide plays a significant role in biochemical reactions. It selectively binds to the ligand-binding domain of the androgen receptor (AR), blocking AR nuclear translocation or binding to androgen response elements . This interaction with AR inhibits the growth of prostate cancer cells and androgen-mediated gene transcription .
Cellular Effects
Apalutamide has profound effects on various types of cells and cellular processes. It exerts an antitumor action by blocking the effect of androgens that promote tumor growth . In prostate tumors, apalutamide targets the AR ligand-binding domain and prevents AR nuclear translocation, DNA binding, and transcription of AR gene targets .
Molecular Mechanism
Apalutamide acts as an antagonist of the androgen receptor, the biological target of androgens like testosterone and dihydrotestosterone . By binding directly to the ligand-binding domain of the AR, it prevents the effects of these hormones in the prostate gland and elsewhere in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of apalutamide change over time. It has been observed that apalutamide treatment produces tumor regressions in a dose-dependent manner . Furthermore, apalutamide has shown good tolerability and safety profile in clinical studies .
Dosage Effects in Animal Models
In animal models, the effects of apalutamide vary with different dosages. For instance, in mice bearing human CRPC xenograft models, apalutamide treatment produced tumor regressions in a dose-dependent manner that was more effective than that of Bicalutamide or Enzalutamide .
Metabolic Pathways
Apalutamide is predominantly metabolized via cytochrome P450 (CYP) 2C8 and CYP3A4 . Seventeen apalutamide metabolites and six main metabolic clearance pathways have been identified .
Transport and Distribution
Apalutamide is widely distributed within cells and tissues. Its absorption is rapid, and the apparent steady-state volume of distribution is large, reflecting a wide body distribution .
Subcellular Localization
The subcellular localization of apalutamide is primarily at the androgen receptor in the cytoplasm of cells. Upon binding to the androgen receptor, apalutamide prevents the translocation of the receptor to the nucleus, thereby inhibiting the transcription of AR gene targets .
準備方法
アパルタミドの合成には、いくつかのステップが含まれます。 1つの方法には、マイクロ波条件下でのイソチオシアネートとメチルベンザミドの反応、それに続く加水分解が含まれます 。 別の方法には、トリエチルシリルクロリド、塩化亜鉛、または酢酸などの中和剤の存在下でのアパルタミドの調製、それに続く酸処理が含まれます 。 これらの方法は、効率的、経済的、かつ環境に優しいことを目指しています。
化学反応の分析
アパルタミドは、加水分解、酸化、光分解、熱ストレスなど、さまざまな化学反応を起こします 。 これらの条件下では、いくつかの分解生成物が生成され、それらは高速液体クロマトグラフィーと質量分析を使用して分離および特性評価できます 。 これらの反応で使用される一般的な試薬には、酸、塩基、酸化剤が含まれます。
科学的研究用途
アパルタミドは、特に腫瘍学の分野で、科学的研究で広く使用されています。 これは、非転移性去勢抵抗性前立腺がんおよび転移性去勢感受性前立腺がんの治療の研究に使用されます 。 臨床試験では、アパルタミドは前立腺がん患者の転移なし生存期間と全生存期間を有意に改善することが示されています 。 さらに、前立腺がんにおけるアンドロゲン受容体シグナル伝達と抵抗性のメカニズムを理解するための研究に使用されます .
類似化合物との比較
アパルタミドは、ダルタミドやエンザルタミドなどの他の第2世代抗アンドロゲンとしばしば比較されます。 3つの化合物はすべて同様の作用機序を持っていますが、ダルタミドはアンドロゲン受容体に対する結合親和性が高くなっています 。 アパルタミドとエンザルタミドは、食事の摂取量に関係なく、高い吸収率を示しますが、ダルタミドは生物学的利用能が低いため、食事と一緒に服用する必要があります 。 さらに、ダルタミドは、アパルタミドやエンザルタミドと比較して、中枢神経系の浸透が低く、シトクロムP450薬物相互作用のリスクが低いことがわかっています .
結論
アパルタミドは、科学的研究における重要な用途を持つ前立腺がんの治療における重要な化合物です。 その独自の作用機序と類似化合物との比較は、腫瘍学におけるその重要性を強調しています。 アパルタミドの合成と化学反応は、その調製と安定性に関する洞察を提供し、臨床および研究の両方の目的にとって価値のある化合物となっています。
生物活性
Apalutamide is a second-generation androgen receptor (AR) antagonist primarily used in the treatment of prostate cancer. Its mechanism of action, clinical efficacy, and safety profile have been extensively studied. This article provides a detailed overview of the biological activity of apalutamide, supported by data tables, case studies, and research findings.
Apalutamide selectively binds to the ligand-binding domain of the AR with 7 to 10-fold greater affinity than bicalutamide. This binding inhibits the translocation of the AR into the nucleus, preventing the receptor from activating androgen-responsive genes critical for prostate cancer progression .
Key Mechanistic Insights:
- Full Antagonist Activity: Apalutamide exhibits full antagonist activity in AR-overexpressing cell lines and those with mutations that confer resistance to other antiandrogens like bicalutamide .
- Inhibition of Gene Expression: In LNCaP/AR cells, apalutamide effectively blocked R1881-induced expression of prostate-specific antigen (PSA) and other target genes, demonstrating its potency in inhibiting AR signaling pathways .
Clinical Efficacy
Apalutamide has demonstrated significant clinical benefits in various settings, particularly in nonmetastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC).
Phase III Trials
- SPARTAN Trial : This study evaluated apalutamide in nmCRPC patients. Results showed:
-
TITAN Trial : In mCSPC patients:
- Overall Survival : Apalutamide combined with androgen deprivation therapy (ADT) resulted in a 33% reduction in the risk of death compared to placebo (HR 0.67; 95% CI 0.51-0.89; P=0.005) .
- Radiographic Progression-Free Survival (rPFS) : The combination therapy significantly delayed rPFS (HR 0.48; 95% CI 0.39-0.60; P<0.001) .
Safety Profile
The safety profile of apalutamide has been characterized as manageable, with adverse events consistent with those observed in other antiandrogens.
Common Adverse Events:
- Fatigue
- Rash
- Hypertension
- Falls
In clinical studies, health-related quality of life was preserved during treatment with apalutamide .
Comparative Efficacy
A comparative analysis between apalutamide and bicalutamide showed that apalutamide produced superior tumor regression rates in preclinical models:
Treatment | Tumor Regression Rate | Proliferative Index Decrease | Apoptotic Rate Increase |
---|---|---|---|
Apalutamide | >50% | 60% | 10-fold |
Bicalutamide | <20% | Not specified | Not specified |
This table illustrates the enhanced efficacy of apalutamide over bicalutamide in reducing tumor growth and promoting apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the effectiveness of apalutamide in clinical practice:
- A study involving older patients with advanced prostate cancer demonstrated that apalutamide plus ADT led to significant PSA declines across all age groups while maintaining quality of life .
- In patients previously treated with docetaxel, apalutamide showed robust activity and a favorable safety profile, underscoring its potential as a treatment option even after prior therapies .
特性
IUPAC Name |
4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F4N5O2S/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBWBFZLDZWPHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F4N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40241899 | |
Record name | ARN-509 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40241899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Persistent androgen receptor (AR) signaling is a common feature of castration-resistant prostate cancer (CRPC), attributed to AR gene-amplification, AR gene mutation, increased AR expression or increased androgen biosynthesis in prostate tumors. Apalutamide is an antagonist of AR that to the binding-site in the ligand-binding domain of the receptor with the IC50 of 16 nM. Upon binding, apalutamide disrupts AR signalling, inhibits DNA binding, and impedes AR-mediated gene transcription. Apalutamide impairs the translocation of AR from the cytoplasm to the nucleus thus reduces the concentrations of AR available to interact with the androgen response-elements (AREs). Upon treatment with apalutamide, AR was not recruited to the DNA promoter-regions. Its main metabolite, N-desmethyl apalutamide, is a less potent inhibitor of AR, and exhibited one-third the activity of apalutamide in an in vitro transcriptional reporter assay. | |
Record name | Apalutamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11901 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
956104-40-8 | |
Record name | Apalutamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956104-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Apalutamide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956104408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apalutamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11901 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ARN-509 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40241899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APALUTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T36H88UA7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Apalutamide?
A1: Apalutamide is a selective, competitive inhibitor of the androgen receptor (AR) signaling pathway. [, , ] It directly binds to the ligand-binding domain of the androgen receptor, effectively blocking its function. [, , ] This prevents AR-mediated transcriptional activity by hindering nuclear translocation, DNA binding, and subsequent gene expression. [, ]
Q2: Does Apalutamide affect the androgen receptor in cells beyond cancer cells?
A2: Research suggests that Apalutamide's effects extend beyond cancer cells, as the androgen receptor is also expressed in stromal and immune cells. [] This broader interaction could have implications for both innate and adaptive immune responses within the tumor microenvironment. []
Q3: What is the molecular formula and weight of Apalutamide?
A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of Apalutamide. For precise information, consult comprehensive chemical databases or the drug's official documentation.
Q4: Can Apalutamide tablets be administered differently for patients who have difficulty swallowing?
A4: Yes, Apalutamide tablets exhibit a unique property of easy disintegration and dispersion in aqueous vehicles. [] This eliminates the need to crush or split the tablets. [] Studies show that mixing Apalutamide tablets with applesauce, yogurt, orange juice, or green tea does not affect drug purity, dose, or stability, offering alternative administration methods. []
Q5: Does the time taken to prepare an Apalutamide mixture in an aqueous vehicle affect its efficacy?
A5: Research suggests that variations in preparation time for Apalutamide mixtures in applesauce, yogurt, orange juice, or green tea do not influence drug purity, dose, or stability. [] This highlights the flexibility in preparation without compromising drug quality.
Q6: What are the long-term stability characteristics of Apalutamide?
A6: The research papers predominantly focus on short-term stability studies, particularly in the context of formulation and administration. [, ] Long-term stability data under various conditions require further investigation.
Q7: How is Apalutamide metabolized in the body?
A7: Apalutamide is primarily metabolized in the liver. [] Studies indicate a significant role of CYP2C8 and CYP3A4 enzymes in its metabolism. [] This metabolic pathway leads to the formation of several metabolites, with the N-desmethyl metabolite (M3) and an inactive carboxylic acid metabolite (M4) being the most abundant in plasma. []
Q8: What is the bioavailability of Apalutamide after oral administration?
A8: Research shows that Apalutamide exhibits nearly 100% absolute oral bioavailability. [] This suggests efficient absorption from the gastrointestinal tract.
Q9: How is Apalutamide eliminated from the body?
A9: Apalutamide demonstrates a slow elimination profile, with a mean plasma half-life ranging from 151 to 178 hours. [] It is predominantly excreted through urine (64.6%) and feces (24.3%). []
Q10: What is the evidence for Apalutamide's efficacy in treating prostate cancer?
A10: Multiple clinical trials, including SPARTAN and TITAN, demonstrate Apalutamide's efficacy in treating specific types of prostate cancer. [, , , , , , , , , ] In the SPARTAN trial, Apalutamide significantly prolonged metastasis-free survival in men with non-metastatic castration-resistant prostate cancer. [] Similarly, the TITAN trial demonstrated improved overall survival and radiographic progression-free survival in patients with metastatic castration-sensitive prostate cancer. [, , ]
Q11: Does prior treatment with other therapies impact Apalutamide's effectiveness?
A11: Research suggests that prior exposure to AR signaling inhibitors may influence Apalutamide's effectiveness. [] In a study evaluating Apalutamide combined with abiraterone acetate plus prednisone, patients without prior exposure to AR signaling inhibitors exhibited a longer treatment duration and a more significant decrease in prostate-specific antigen (PSA) levels. []
Q12: What are the common side effects associated with Apalutamide treatment?
A12: While this Q&A focuses on the scientific aspects of Apalutamide and not its side effects, the research does highlight that skin rash is a frequently reported adverse event associated with Apalutamide treatment. [, , , , , , , , , ]
Q13: Are there any ongoing research efforts to improve Apalutamide delivery to specific targets?
A13: The provided research papers primarily focus on Apalutamide's pharmacologic properties and clinical trial results. Information regarding targeted drug delivery approaches or specific formulation strategies to enhance tissue penetration requires further investigation.
Q14: Are there specific biomarkers associated with Apalutamide response or resistance?
A14: Research suggests that PSA decline during Apalutamide therapy correlates with improved survival and positive treatment outcomes in individuals with metastatic prostate cancer. [] Deep PSA decline could serve as a potential biomarker for monitoring treatment response and predicting long-term benefits. []
Q15: What analytical methods are employed to quantify Apalutamide levels?
A15: Several analytical techniques are utilized to quantify Apalutamide, including liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). [, ] A validated LC-MS/MS method using dried blood spots has been developed, offering a minimally invasive sampling approach for pharmacokinetic studies. []
Q16: Have any analytical methods been developed to study the stability of Apalutamide?
A16: Yes, researchers have developed and validated a stability-indicating ultra-performance liquid chromatography method using a diode array detector (UPLC-DAD) for quantifying Apalutamide in human plasma. [] This method enables the assessment of Apalutamide stability under various storage conditions, contributing to optimized formulation and storage practices. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。